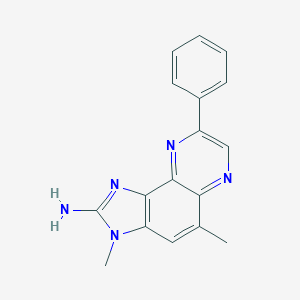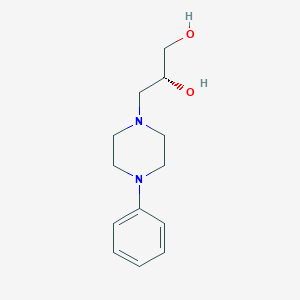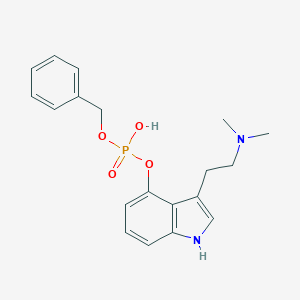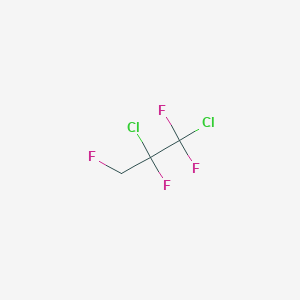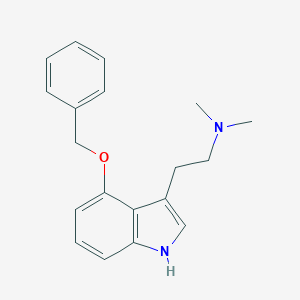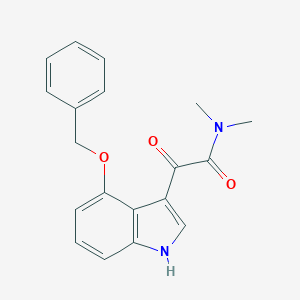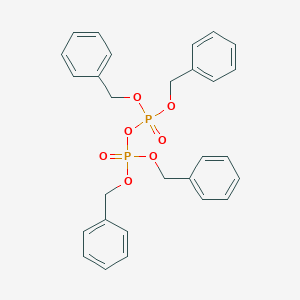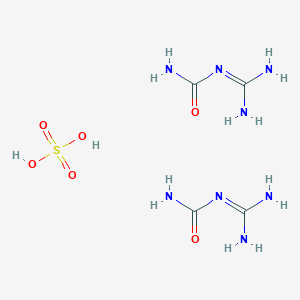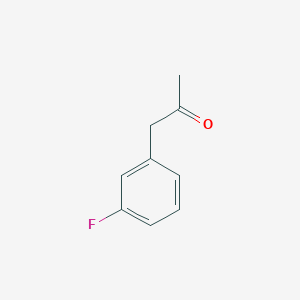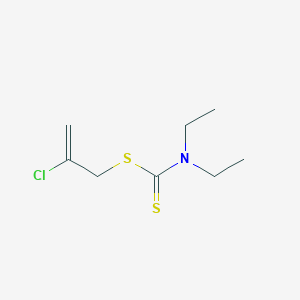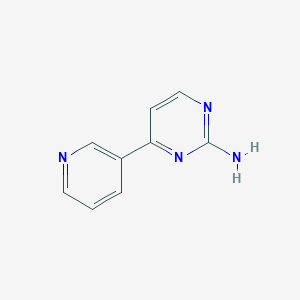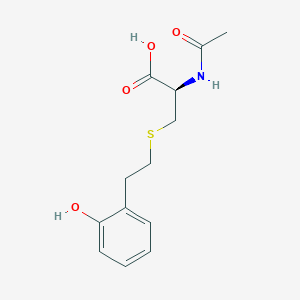
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine, also known as NACET, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NACET is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to inhibit the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes. N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has also been shown to improve mitochondrial function, which plays a crucial role in cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its low toxicity, making it a safe compound for use in lab experiments. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine. One area of interest is the potential use of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine and its potential therapeutic applications. Finally, the development of more effective formulations of N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine with improved solubility could help to overcome some of the limitations of the compound in lab experiments.
Méthodes De Synthèse
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine can be synthesized through a multi-step process involving the reaction of L-cysteine with 2-bromoethyl phenol, followed by acetylation with acetic anhydride. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
152155-79-8 |
|---|---|
Nom du produit |
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine |
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)8-19-7-6-10-4-2-3-5-12(10)16/h2-5,11,16H,6-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
Clé InChI |
VNJQKYBUNWVPHD-NSHDSACASA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCCC1=CC=CC=C1O)C(=O)O |
SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCCC1=CC=CC=C1O)C(=O)O |
Synonymes |
(2R)-2-acetamido-3-[2-(2-hydroxyphenyl)ethylsulfanyl]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



